molecular formula C18H18FN5O B2988081 5-amino-N-(3,5-dimethylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-68-1

5-amino-N-(3,5-dimethylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2988081
CAS RN: 899981-68-1
M. Wt: 339.374
InChI Key: VVQQELFXUCUVGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-N-(3,5-dimethylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18FN5O and its molecular weight is 339.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Compounds related to the 1,2,3-triazole class have been synthesized and characterized for their potential as anticancer agents. For instance, N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives were evaluated against the MCF-7 breast cancer cell line, demonstrating significant cytotoxic effects. One compound, in particular, showed higher activity than the clinically used drug cisplatin, suggesting the potential of triazole derivatives in cancer therapy (Butler et al., 2013).

Antimicrobial Activities

Some 1,2,4-triazole derivatives have been investigated for their antimicrobial properties. Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives demonstrated good to moderate activities against various bacterial and fungal strains, indicating the versatility of triazole compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Biological Evaluation

The application of triazole derivatives extends to the development of peptidomimetics or biologically active compounds. A study on ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates highlighted their use in creating HSP90 inhibitors, demonstrating the compound's role in inhibiting cancer cell growth (Ferrini et al., 2015).

properties

IUPAC Name

5-amino-N-(3,5-dimethylphenyl)-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O/c1-11-6-12(2)8-15(7-11)21-18(25)16-17(20)24(23-22-16)10-13-4-3-5-14(19)9-13/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQQELFXUCUVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)F)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.